molecular formula C10H4Cl3NO B575255 2,5,7-TRICHLORO-QUINOLINE-3-CARBALDEHYDE CAS No. 182049-18-9

2,5,7-TRICHLORO-QUINOLINE-3-CARBALDEHYDE

Cat. No.: B575255
CAS No.: 182049-18-9
M. Wt: 260.498
InChI Key: YDECHGTYZOEIDA-UHFFFAOYSA-N
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Description

2,5,7-Trichloro-quinoline-3-carbaldehyde is a multifunctional halogenated quinoline that serves as a key synthetic intermediate for constructing complex heterocyclic systems with potential research applications in medicinal chemistry and materials science. Its molecular structure, featuring reactive chlorine atoms and an aldehyde group, allows for extensive structural elaboration through various reactions, including nucleophilic substitution and condensation . In pharmaceutical research, analogs of this core structure, particularly 2-chloroquinoline-3-carbaldehydes, have been utilized to develop compounds exhibiting a range of biological activities. These include antibacterial, antifungal, antituberculosis, and anticancer properties, making this chemotype a valuable scaffold in the discovery of new therapeutic agents . Furthermore, the aldehyde functionality is ideal for synthesizing Schiff bases and conducting reductive amination to create novel amine derivatives for biological evaluation . Beyond biomedical applications, the quinoline-3-carbaldehyde core is significant in materials science. Researchers use similar polyarylquinoline derivatives as electron-acceptor units in the development of organic light-emitting diodes (OLEDs) and other photoelectronic materials. These compounds can form donor-π-acceptor systems that exhibit intramolecular charge transfer (ICT) and interesting fluorescent properties, which are useful for creating new chromophores and fluorophores .

Properties

CAS No.

182049-18-9

Molecular Formula

C10H4Cl3NO

Molecular Weight

260.498

IUPAC Name

2,5,7-trichloroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H4Cl3NO/c11-6-2-8(12)7-1-5(4-15)10(13)14-9(7)3-6/h1-4H

InChI Key

YDECHGTYZOEIDA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=CC(=C(N=C21)Cl)C=O)Cl)Cl

Synonyms

2,5,7-TRICHLORO-QUINOLINE-3-CARBALDEHYDE

Origin of Product

United States

Comparison with Similar Compounds

(a) Quinoline-3-carbaldehyde (CAS 13669-42-6)

  • Substituents: No chlorine atoms; only the carbaldehyde group at position 3.
  • Molecular Weight : 157.172 g/mol .
  • Applications: Primarily serves as a precursor for synthesizing substituted quinolines.

(b) 4,6,8-Triarylquinoline-3-carbaldehydes (e.g., compounds 2a–f)

  • Substituents : Aryl groups at positions 4, 6, and 8 (e.g., phenyl, tolyl) .
  • Synthesis : Prepared via palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids .
  • Electronic Effects : Aryl groups donate electron density through resonance, opposing the electron-withdrawing effect of chlorine in 2,5,7-trichloro derivatives. This difference modulates reactivity in subsequent transformations.

(c) Other Chlorinated Quinoline-3-carbaldehydes

  • 4-Chloro-quinoline-3-carbaldehyde: Substitution at position 4 may lead to distinct regioselectivity in further functionalization.

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Reactivity Features
2,5,7-Trichloro-quinoline-3-carbaldehyde Cl (2,5,7), CHO (3) ~263.52* High electrophilicity at CHO due to Cl EWGs
Quinoline-3-carbaldehyde CHO (3) 157.172 Moderate electrophilicity
4,6,8-Triarylquinoline-3-carbaldehydes Ar (4,6,8), CHO (3) Varies by aryl group Enhanced steric bulk; tunable electronic effects

*Estimated based on parent compound.

Key Research Findings and Gaps

  • Chlorine substitution patterns significantly alter electronic properties, but comparative data on solubility, melting points, and stability are lacking in the provided evidence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5,7-trichloro-quinoline-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and formylation of quinoline precursors. A modified procedure using phosphorus pentachloride (PCl₅) as a chlorinating agent under anhydrous conditions (e.g., in dichloromethane at 0–5°C) can introduce chlorine atoms at positions 2, 5, and 7 . The aldehyde group is introduced via Vilsmeier-Haack formylation, requiring dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at reflux. Yields depend on stoichiometric ratios (e.g., 1:3 quinoline:PCl₅) and temperature control to avoid over-chlorination. Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can researchers characterize the purity and structure of 2,5,7-trichloro-quinoline-3-carbaldehyde?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) shows characteristic peaks: aldehyde proton at δ 10.2–10.5 ppm and aromatic protons at δ 7.5–8.8 ppm. ¹³C NMR confirms the aldehyde carbon at δ ~190 ppm .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, critical for confirming chloro-substitution patterns. For example, C-Cl bonds typically measure 1.72–1.75 Å.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 260.504 (C₁₀H₄Cl₃NO⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to predict electrophilic sites. Compare results with experimental reactivity assays (e.g., nucleophilic substitution at C-3 aldehyde vs. C-2/C-5 chloro groups).
  • Data Reconciliation : If discrepancies arise (e.g., unexpected regioselectivity), re-evaluate solvent effects (polar aprotic vs. protic) or steric hindrance from chlorine atoms using molecular docking simulations .

Q. How can researchers optimize the compound’s application in synthesizing bioactive derivatives?

  • Methodological Answer :

  • Reaction Design : The aldehyde group enables condensation with amines to form Schiff bases, while chlorine atoms allow Suzuki couplings. For example:
  • Schiff Base Formation : React with arylhydrazines (1:1.2 molar ratio) in ethanol under reflux (12 h) to yield hydrazone derivatives .
  • Cross-Coupling : Use Pd(PPh₃)₄ catalyst and arylboronic acids (1:1.5 ratio) in THF/water (3:1) at 80°C to replace chlorine atoms .
  • Biological Testing : Screen derivatives for antimicrobial activity via MIC assays against S. aureus and E. coli .

Q. What crystallographic challenges arise during structural refinement of 2,5,7-trichloro-quinoline-3-carbaldehyde, and how are they addressed?

  • Methodological Answer :

  • Disorder Handling : Chlorine atoms may exhibit positional disorder. Use SHELXL’s PART instruction to model alternate positions and refine occupancy ratios .
  • Twinning : If crystals are twinned (e.g., via merohedral twinning), apply the TWIN/BASF commands in SHELX to deconvolute diffraction data .

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